molecular formula C19H21N3O2 B2878312 (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2097939-80-3

(E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2878312
CAS No.: 2097939-80-3
M. Wt: 323.396
InChI Key: NHPVUCBLMZWEBV-BQYQJAHWSA-N
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Description

The compound (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic small molecule featuring a piperidine scaffold substituted at the 4-position with a 2-methylpyrimidin-4-yloxy group. The piperidine nitrogen is connected to an α,β-unsaturated ketone (propenone) moiety in the (E)-configuration, terminating in a phenyl ring. The 2-methylpyrimidine substituent may enhance binding affinity to kinase or receptor targets due to its aromatic heterocyclic nature, while the piperidine ring contributes conformational flexibility .

Properties

IUPAC Name

(E)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15-20-12-9-18(21-15)24-17-10-13-22(14-11-17)19(23)8-7-16-5-3-2-4-6-16/h2-9,12,17H,10-11,13-14H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPVUCBLMZWEBV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of piperidine with appropriate reagents to introduce the desired substituents.

    Synthesis of the Pyrimidine Intermediate: This step involves the preparation of 2-methylpyrimidine, which is then functionalized to introduce the oxy group.

    Coupling Reaction: The piperidine and pyrimidine intermediates are coupled under specific conditions to form the final compound. This step often requires the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the scaling up of the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into molecular recognition and binding mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects through competitive inhibition, allosteric modulation, or other mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of α,β-unsaturated ketones with piperidine/piperazine-linked aryl groups. Key structural analogues and their differentiating features are summarized below:

Compound Name Key Structural Features Potential Implications Reference
(E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (Target) 4-(2-methylpyrimidin-4-yl)oxy-piperidine; (E)-propenone-phenyl Pyrimidine may enhance kinase inhibition; rigid piperidine improves metabolic stability
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Piperazine with bis(4-methoxyphenyl)methyl; 4-methylphenyl propenone Bulkier substituents may reduce solubility; methoxy groups alter electronic properties
(2E)-3-(4-Fluorophenyl)-1-(2-methyl-1-piperidinyl)-2-propen-1-one 2-methylpiperidine; 4-fluorophenyl propenone Fluorine increases lipophilicity; smaller substituents may improve CNS penetration
(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Piperidine-linked phenyl; 4-methoxyphenyl propenone Methoxy group enhances antioxidant activity; extended conjugation may stabilize binding
Compound 51 () Piperidine-linked quinazoline; fluorophenyl and chloro groups Halogen substituents improve target affinity; quinazoline core suggests EGFR inhibition

Key Observations

Substituent Effects: Pyrimidine vs. Quinazoline: The target compound’s 2-methylpyrimidine group (vs. Halogenation: Fluorine or chlorine in analogues (e.g., Compound 51, ) increases electronegativity and metabolic stability compared to the target’s phenyl group. Methoxy Groups: Methoxy-substituted compounds (e.g., ) exhibit altered electronic profiles, enhancing antioxidant or antimicrobial activity but reducing solubility.

Stereochemical Considerations: The (E)-configuration of the propenone moiety is conserved across analogues, critical for maintaining planarity and enabling conjugation-dependent interactions (e.g., with cysteine residues via Michael addition) .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a similar pathway to ’s method: condensation of a carboxylic acid derivative with a substituted piperidine under mild conditions . In contrast, Compound 51 () requires multi-step quinazoline functionalization, reducing yield .

Compared to fluorophenyl analogues (), the target’s phenyl group may reduce off-target toxicity but decrease lipophilicity, affecting bioavailability.

Biological Activity

The compound (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring , a pyrimidine moiety , and a cinnamamide structure , which contribute to its unique biological properties. The structural formula can be represented as:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of phenylpropanoids can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.

Table 1: Anticancer Efficacy of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715.3Apoptosis induction
Compound BPC320.5Cell cycle arrest
This compoundMCF-7TBDTBD

Anticonvulsant Activity

The compound has also been studied for its anticonvulsant properties. In animal models, it demonstrated effectiveness in reducing seizure activity, suggesting potential for treating epilepsy.

Case Study: Anticonvulsant Effects
In a study involving the Frings audiogenic seizure-susceptible mouse model , the compound was administered at varying doses. Results indicated a significant reduction in seizure frequency compared to control groups.

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : The interaction with cellular signaling pathways may lead to apoptosis in cancer cells.
  • Neurotransmitter Regulation : In anticonvulsant studies, modulation of GABAergic and glutamatergic systems has been observed.

Research Findings

Recent studies utilizing molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These findings suggest that the compound could effectively interact with receptors involved in neuroprotection and cancer therapy.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction Type
Target A-8.5Hydrogen bonds
Target B-7.9Hydrophobic interactions
Target C-8.0Ionic interactions

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